BenchChemオンラインストアへようこそ!

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

GPR119 agonism TRPA1 cation channel GLP-1 secretion

AS1269574 is the only GPR119 agonist with validated dual TRPA1 activation. Its strict glucose-dependent insulin secretion (active only at 16.8 mM glucose) distinguishes it from sulfonylureas and non-selective agonists. As the founding 2,4,6-trisubstituted pyrimidine scaffold, it is the essential baseline comparator for SAR campaigns. Use AS1269574 to dissect GPR119/cAMP vs. TRPA1/Ca²⁺ pathways, benchmark new analogs, and study incretin polypharmacology. ≥98% purity. Order today.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 1286697-96-8
Cat. No. B2559669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
CAS1286697-96-8
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C=CN=C3
InChIInChI=1S/C18H23N3O3/c1-23-16-4-2-3-5-17(16)24-13-18(22)21-9-6-15(7-10-21)12-20-11-8-19-14-20/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3
InChIKeyQZFXZVHQTXSQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (AS1269574): GPR119 Agonist Procurement Overview


1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1286697-96-8), widely designated AS1269574, is a synthetic small-molecule agonist of the G protein-coupled receptor 119 (GPR119). It is the prototype of a 2,4,6-trisubstituted pyrimidine chemical series developed for type 2 diabetes research [1]. The compound exhibits an EC₅₀ of 2.5 µM in HEK293 cells transiently expressing human GPR119 [1] and demonstrates oral bioavailability in murine models [2]. Its disclosed selectivity profile includes inactivity at β-adrenergic and GLP-1 receptors . AS1269574 is commercially available from multiple vendors at purities ≥98%, with pricing ranging from approximately $68–$98 for 5–10 mg quantities, positioning it as a cost-accessible tool compound for academic and industrial GPR119 research programs .

Why GPR119 Agonists Are Not Interchangeable: AS1269574 (CAS 1286697-96-8) Differentiation Rationale


GPR119 agonists represent a structurally and mechanistically heterogeneous class. Compounds within this family differ substantially in chemical scaffold, binding mode, intrinsic efficacy, species selectivity, and off-target profile. For instance, APD668 achieves sub-nanomolar potency (EC₅₀ 2.7 nM for human GPR119) , while PSN632408 displays micromolar potency (EC₅₀ 7.9 µM for human GPR119) [1], and AS1269574 occupies an intermediate potency range (EC₅₀ 2.5 µM) [2]. More critically, AS1269574 is the only GPR119 agonist demonstrated to simultaneously activate TRPA1 cation channels, conferring a dual GPR119/TRPA1 mechanism not shared by structurally unrelated agonists such as AR231453 or oleoylethanolamide [3]. Additionally, AS1269574 exhibits strict glucose-dependent insulin secretion—a property that distinguishes it from sulfonylureas like glibenclamide, which stimulate insulin release even under low-glucose conditions [2]. These pharmacological differences render simple substitution scientifically invalid and potentially misleading in experimental contexts.

AS1269574 (CAS 1286697-96-8) Evidence Guide: Quantified Differentiation Against GPR119 Agonist Comparators


Dual GPR119/TRPA1 Agonism: A Unique Polypharmacology Not Replicated by AR231453 or Oleoylethanolamide

AS1269574 is the only GPR119 agonist reported to simultaneously activate TRPA1 cation channels through a GPR119-independent mechanism. In STC-1 intestinal cells, AS1269574 stimulates GLP-1 release via Ca²⁺ influx through TRPA1 channels; this effect is abolished by TRPA1 blockers AP-18, A967079, and HC030031 [1]. Critically, this TRPA1-mediated Ca²⁺ response is not replicated by the GPR119 agonists AR231453 or oleoylethanolamide, which are structurally unrelated to AS1269574 [1]. In parallel, AS1269574 retains canonical GPR119-mediated stimulation of proglucagon gene promoter activity in GLUTag cells [1]. This dual GPR119/TRPA1 action is unique among known GPR119 agonists.

GPR119 agonism TRPA1 cation channel GLP-1 secretion dual mechanism L-cell pharmacology

Strict Glucose-Dependent Insulin Secretion: Head-to-Head Differentiation from Sulfonylurea Glibenclamide

AS1269574 enhances insulin secretion from the mouse pancreatic β-cell line MIN-6 exclusively under high-glucose conditions (16.8 mM) [1]. This glucose dependency is in direct contrast to the sulfonylurea glibenclamide, which stimulates insulin secretion under both high-glucose (16.8 mM) and low-glucose (2.8 mM) conditions in the same experimental system [1]. The glucose-dependent action profile of AS1269574 is a pharmacodynamic feature that distinguishes it from sulfonylurea insulin secretagogues and contributes to its lack of hypoglycemic effect in normoglycemic mice [1].

glucose-stimulated insulin secretion GSIS MIN-6 β-cells glibenclamide hypoglycemia risk

Selectivity Profile: Absence of Activity at β-Adrenergic and GLP-1 Receptors

In selectivity profiling, AS1269574 displays no detectable activity toward β-adrenergic or GLP-1 receptors . This selectivity profile is shared with the structurally related 2,4,6-trisubstituted pyrimidine analog AS1907417 (EC₅₀ 1.1 µM), which is also inactive at these GPCRs [1]. However, AS1907417 represents a structural modification of AS1269574 with a lower effective dosage and additional β-cell preservation properties, making the compounds non-interchangeable despite shared selectivity [1]. The selectivity data confirm that the glucose-lowering effects of AS1269574 are not confounded by β-adrenergic or GLP-1 receptor cross-reactivity.

receptor selectivity GPCR profiling β-adrenergic receptor GLP-1 receptor off-target screening

Prototype of the 2,4,6-Trisubstituted Pyrimidine Chemical Class: Structural Scaffold Benchmarking

AS1269574 is explicitly identified as the prototype of a series of 2,4,6-trisubstituted pyrimidine GPR119 agonists [1][2]. Subsequent analogs in this series, including AS1907417 (EC₅₀ 1.1 µM), AS1535907 (EC₅₀ 1.5–4.8 µM), and HD047703, were derived through structural modification of the AS1269574 core [2][3]. As the founding scaffold, AS1269574 serves as the essential baseline comparator for any structure-activity relationship (SAR) study within this chemotype. Its 2,4,6-trisubstituted pyrimidine core is structurally distinct from other GPR119 agonist series such as the fused-pyrimidine APD668 series, the spirocyclic PSN632408 series, or the synthetic lipid-based AR231453 series [4].

2,4,6-trisubstituted pyrimidine scaffold chemical series SAR structural class

In Vivo Glucose-Lowering Efficacy Without Fasting or Fed Hypoglycemia in Normal Mice

In normal mice, a single oral administration of AS1269574 (100 mg/kg) significantly reduced blood glucose levels after oral glucose loading, as measured by the plasma insulin AUC₀₋₂ₕ [1]. Importantly, the same dose did not affect fed or fasting plasma glucose levels, demonstrating an absence of hypoglycemic risk under normoglycemic conditions [1]. This in vivo profile contrasts with sulfonylurea agents such as glibenclamide, which are known to lower fasting glucose and carry intrinsic hypoglycemic risk. By comparison, the structurally related AS1907417 (10 mg/kg) similarly improved glucose tolerance without affecting fasting glucose or insulin levels [2]. The higher effective dose of AS1269574 (100 mg/kg vs. 10 mg/kg for AS1907417) reflects its lower intrinsic potency (EC₅₀ 2.5 µM vs. 1.1 µM) [1][2].

oral glucose tolerance test OGTT plasma glucose hypoglycemia in vivo efficacy

AS1269574 (CAS 1286697-96-8) Application Scenarios: Evidence-Based Research Use Cases


Type 2 Diabetes Preclinical Research: GPR119-Mediated Glucose-Stimulated Insulin Secretion (GSIS) Studies

AS1269574 is suited for in vitro and in vivo investigations of GPR119-dependent insulin secretion. Its EC₅₀ of 2.5 µM in hGPR119-expressing HEK293 cells provides a reproducible reference point for cAMP-based and insulin secretion assays in pancreatic β-cell lines such as MIN-6 and NIT-1 [1]. The glucose-dependent nature of its insulinotropic effect—stimulating secretion only at 16.8 mM glucose—makes it particularly valuable for studying glucose-sensing mechanisms and GSIS coupling [1].

GLP-1 Secretion and Intestinal L-Cell Mechanistic Studies

AS1269574 is a unique tool for dissecting GLP-1 secretory pathways in intestinal L-cell models (STC-1, GLUTag). Unlike other GPR119 agonists, it simultaneously activates TRPA1 cation channels to promote Ca²⁺-dependent GLP-1 exocytosis [2]. This dual mechanism enables researchers to study the interplay between GPR119/cAMP and TRPA1/Ca²⁺ signaling cascades in incretin release. The TRPA1 component can be experimentally isolated using selective TRPA1 blockers (AP-18, A967079, HC030031), allowing independent assessment of each pathway [2].

TRPA1 Channel Pharmacology and Polypharmacology Research

AS1269574 is the only GPR119 agonist with validated direct TRPA1 channel-activating properties. It activates an outwardly rectifying membrane current consistent with TRPA1 channel properties and elevates intracellular Ca²⁺ in HEK293 cells expressing recombinant rat TRPA1 but lacking GPR119 [2]. This makes AS1269574 a valuable positive control for TRPA1 channel studies and a reference ligand for investigating ligand polypharmacology at the GPR119-TRPA1 interface [2].

Structure-Activity Relationship (SAR) Benchmarking for 2,4,6-Trisubstituted Pyrimidine GPR119 Agonists

As the prototype of the 2,4,6-trisubstituted pyrimidine class, AS1269574 serves as the baseline comparator for all SAR studies within this chemotype [1][2]. Its structural descendants—AS1907417, AS1535907, and HD047703—were generated through systematic modification of the AS1269574 core [3][4]. Procurement of AS1269574 is essential for any medicinal chemistry program seeking to benchmark new analogs against the founding scaffold.

Quote Request

Request a Quote for 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.